Gypenoside LI is a bioactive compound derived from Gynostemma pentaphyllum, a plant known for its medicinal properties. It belongs to a class of compounds called gypenosides, which are triterpenoid saponins. Gypenoside LI has garnered attention for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.
Gypenoside LI is extracted from Gynostemma pentaphyllum, commonly referred to as jiaogulan. This plant is native to southern China and has been used in traditional medicine for centuries. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired gypenoside compounds .
Gypenoside LI is classified as a triterpenoid saponin. It shares structural similarities with other gypenosides and ginsenosides, making it part of a larger family of bioactive compounds known for their diverse pharmacological activities. The classification is based on its chemical structure, which includes multiple sugar moieties attached to a triterpene backbone .
The synthesis of Gypenoside LI can be achieved through various methods, including extraction from the plant source and microbial transformation. One notable method involves the fermentation of Gynostemma pentaphyllum extracts using specific microorganisms like Lactobacillus plantarum and yeast. This fermentation enhances the yield of Gypenoside LI and other gypenosides by altering their chemical composition during the microbial process .
The extraction typically involves:
Microbial transformation techniques involve:
The molecular structure of Gypenoside LI consists of a triterpene aglycone linked to multiple sugar moieties. Its molecular formula is , with a molecular weight of approximately 1108 Da. The structure features a complex arrangement of hydroxyl groups and glycosidic linkages that contribute to its biological activity .
Gypenoside LI can undergo various chemical reactions that modify its structure, impacting its pharmacological properties. These include hydrolysis reactions where glycosidic bonds are cleaved, leading to the formation of simpler sugars and aglycones.
Gypenoside LI exhibits various mechanisms of action, particularly in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis through multiple pathways:
Research indicates that concentrations around 20–100 μM are effective in inducing significant cytotoxic effects on renal cell carcinoma cells . Transcriptome analysis further elucidates the pathways affected by Gypenoside LI treatment.
Analytical techniques such as HPLC and LC-MS are commonly used to assess purity and concentration levels during extraction and formulation processes .
Gypenoside LI has several promising applications in scientific research:
Gynostemma pentaphyllum, commonly termed jiaogulan or "southern ginseng," is a perennial climbing vine indigenous to subtropical regions of Asia, including South China, Japan, and Southeast Asia. The plant thrives at elevations of 300–3,200 meters, typically in mountainous forests and thickets. Gyp LI is one of over 174 identified gypenosides concentrated in the leaves and stems, though its abundance varies significantly with geographical origin and cultivation practices [1] [6] [8].
Phytochemical analyses reveal that tetraploid cultivars of G. pentaphyllum yield higher concentrations of Gyp LI compared to diploid variants. Advanced separation techniques, such as offline two-dimensional liquid chromatography coupled with multimode data acquisition, have identified Gyp LI as a trace constituent, constituting <0.8% of total saponins in crude extracts. Regional comparative studies highlight that samples from Guizhou Province (China) exhibit 1.7-fold higher Gyp LI content than those from Japan or Thailand, attributed to soil composition, altitude, and post-harvest processing methods. Notably, Gyp LI is absent in related species like Gynostemma longipes, which produces structurally distinct seco-dammarane saponins [2] [6] [8].
Table 1: Distribution of Gypenoside LI in Gynostemma pentaphyllum Across Key Geographical Regions
Region | Plant Part Used | Gyp LI Concentration (mg/g Dry Weight) | Primary Co-Occurring Saponins |
---|---|---|---|
Guizhou, China | Leaves | 4.2 ± 0.3 | Gypenoside XLIX, Ginsenoside Rb3 |
Chiang Mai, Thailand | Stems | 2.1 ± 0.2 | Gypenoside L, Gypenoside LVI |
Okinawa, Japan | Whole plant | 1.8 ± 0.1 | Gypenoside A, Gypenoside XVII |
Northern Vietnam | Leaves | 3.5 ± 0.4 | Gypenoside LI, Ginsenoside Rd |
Gyp LI (molecular formula: C~42~H~72~O~14~; molecular weight: 801.01 g/mol) is classified as a dammarane-type triterpenoid saponin, characterized by a tetracyclic 17-carbon scaffold with specific modifications:
Structural elucidation relies on tandem spectroscopic methods:
Acid hydrolysis of G. pentaphyllum saponins generates novel triterpenoids with seven-membered A-rings (e.g., gyposapogenin H), but Gyp LI remains stable under mild hydrolytic conditions due to its C-20 tertiary glycosidic bond. X-ray crystallography of synthetic analogs further verifies its 20S absolute configuration, crucial for membrane receptor interactions [2] [8].
Table 2: Key Spectral Signatures for Gypenoside LI Characterization
Analytical Method | Characteristic Features | Differentiation from Analogues |
---|---|---|
^1^H-NMR | δ~H~ 5.32 (t, J=7 Hz, H-24); 4.90 (d, J=7.5 Hz, H-1''') | H-24 signal absent in saturated dammaranes |
^13^C-NMR | δ~C~ 89.5 (C-20); 62.7 (C-6‴ of rhamnose) | C-20 shift distinct from ocotillol-type saponins (δ~C~ 83–85) |
LC-MS/MS | [M+Na]^+^ 823.4864; MS^2^ → 637.4, 475.3 | Ginsenoside Rb1 lacks m/z 637.4 fragment |
IR | 3420 cm⁻¹ (OH); 1645 cm⁻¹ (C=C); 1075 cm⁻¹ (C-O glycosidic) | No carbonyl peaks (vs. ketone-bearing gypenosides) |
Anticancer Mechanisms
Gyp LI demonstrates dose-dependent antiproliferative effects in multiple cancer models:
Neuroprotective Activities
Gyp LI modulates neuroinflammatory pathways via:
Metabolic and Cardiovascular Effects
Table 3: Pharmacological Targets of Gypenoside LI Validated in Experimental Models
Disease Area | Molecular Target | Observed Effect | Model System |
---|---|---|---|
Renal Cancer | ↓ cPLA~2~; ↓ CYP1A1 | AA reduction → Apoptosis induction | 769-P/ACHN cells; Xenografts |
Thyroid Cancer | ↓ SRC/PI3K/AKT | Tumor growth inhibition; Iodine uptake elevation | 8305C/C643 cells |
Depression | ↓ C3aR/STAT3; ↓ Microglial activation | Synaptic protection; Behavior normalization | CUMS mice |
Diabetes | ↑ AMPK phosphorylation | GLUT4 translocation; Insulin sensitivity ↑ | 3T3-L1 adipocytes |
Neurodegeneration | ↑ SOCS1; ↓ NF-κB | Aβ clearance ↑; Neuroinflammation ↓ | BV2 microglia |
Concluding Remarks
Gypenoside LI exemplifies the therapeutic potential of triterpenoid saponins, bridging traditional use (G. pentaphyllum in Guizhou folk medicine) and mechanistic drug discovery. Its structural uniqueness—particularly C-20 glycosylation and Δ^24,25^ unsaturation—underlies multitarget activities against oncogenic, neuroinflammatory, and metabolic pathways. Future research should address bioavailability limitations via nanocarrier systems and explore structure-activity relationships of synthetic analogs [5] [8] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9